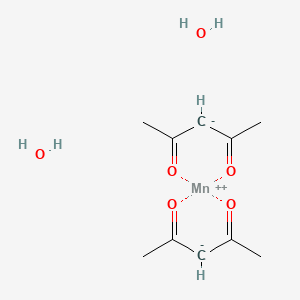
Manganèse(II) ; pentane-2,4-dione ; dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Bis(2,4-pentanedionato)manganese(II) dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other manganese complexes.
Biology: Investigated for its potential role in biological systems and as a model compound for studying manganese-containing enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in the treatment of manganese deficiency.
Industry: Utilized in the production of magnetic materials and as a stabilizer in various industrial processes
Mécanisme D'action
Mode of Action
The mode of action of Bis(2,4-pentanedionato)manganese(II) dihydrate involves complex chemical reactions. For instance, it has been reported that glyoxylate catalyzes the reduction of a similar compound, [Mn(pd)3], to Mn II in aqueous perchlorate media, consuming one mole of pentane-2,4-dione (Hpd) per mole of Mn III reduced . This suggests that Bis(2,4-pentanedionato)manganese(II) dihydrate may undergo similar reactions, but further studies are needed to confirm this.
Biochemical Pathways
The compound’s interaction with glyoxylate suggests it may influence redox reactions and related biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis(2,4-pentanedionato)manganese(II) dihydrate. For instance, the compound’s reactions with glyoxylate were observed in aqueous perchlorate media .
Analyse Biochimique
Biochemical Properties
The role of Manganese(2+);pentane-2,4-dione;dihydrate in biochemical reactions is quite significant. It has been found to interact with glyoxylate anion in aqueous perchlorate media, catalyzing the reduction of manganese (III) to manganese (II) . This process involves the consumption of pentane-2,4-dione and the generation of a pd˙ radical in a cyclic redox process .
Molecular Mechanism
The molecular mechanism of action of Manganese(2+);pentane-2,4-dione;dihydrate is complex. It involves a cyclic redox process where the compound interacts with glyoxylate anion, leading to the reduction of manganese (III) to manganese (II) . This process also results in the generation of a pd˙ radical .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of manganese(2+);pentane-2,4-dione;dihydrate typically involves the reaction of manganese(II) salts with pentane-2,4-dione in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
Mn2++2C5H7O2−+2H2O→Mn(C5H7O2)2⋅2H2O
Industrial Production Methods
In industrial settings, the production of manganese(2+);pentane-2,4-dione;dihydrate involves large-scale reactions using high-purity manganese(II) salts and pentane-2,4-dione. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,4-pentanedionato)manganese(II) dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states of manganese.
Substitution: Ligands in the coordination complex can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as ammonia or phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(I) or manganese(0) species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iron(2+);pentane-2,4-dione;dihydrate
- Nickel(2+);pentane-2,4-dione;dihydrate
- Copper(2+);pentane-2,4-dione;dihydrate
Uniqueness
Bis(2,4-pentanedionato)manganese(II) dihydrate is unique due to its specific magnetic properties and its ability to form stable coordination complexes with pentane-2,4-dione and water. This makes it particularly useful in applications requiring magnetic materials and in studies involving manganese-containing enzymes .
Propriétés
IUPAC Name |
manganese(2+);pentane-2,4-dione;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H7O2.Mn.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;2*1H2/q2*-1;+2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRBHSUACSKNGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18MnO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2404949.png)
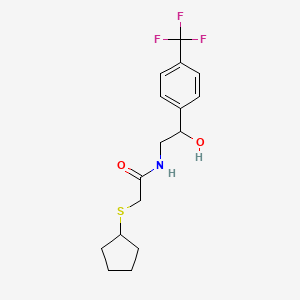
![tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, trifluoroacetic acid](/img/structure/B2404957.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid](/img/structure/B2404959.png)

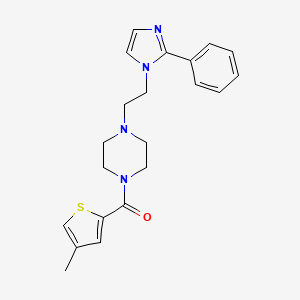
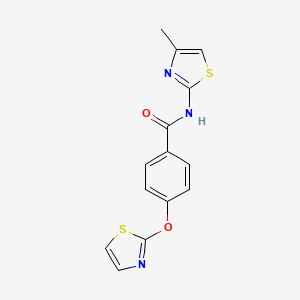
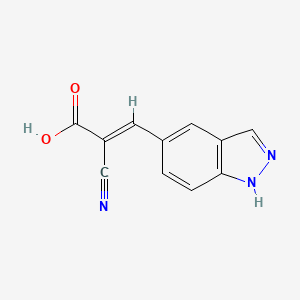
![2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2404964.png)
![2-[(4-Bromophenyl)sulfanyl]quinoxaline](/img/structure/B2404965.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2404966.png)
![Tert-butyl 2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2404968.png)
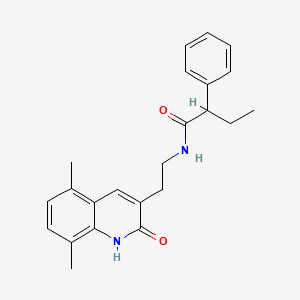
![2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide](/img/structure/B2404971.png)
